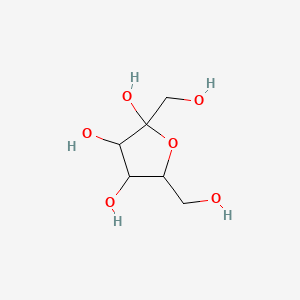
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol
Overview
Description
2,5-bis(hydroxymethyl)oxolane-2,3,4-triol is a C-glycosyl compound.
This compound is a natural product found in Apium graveolens with data available.
Scientific Research Applications
Asymmetric Catalytic Reactions : Chiral hydroxyl phospholanes and bisphospholanes synthesized from D-mannitol, which are related to 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, have been used in asymmetric catalytic reactions. These compounds serve as catalysts in the hydrogenation of various functionalized olefins, showing high enantioselectivity and conversion rates, especially in water-based reactions (Li et al., 2000).
Polyester Synthesis : Enzymatic polymerization of 2,5-Bis(hydroxymethyl)furan, a close derivative of this compound, with various diacid ethyl esters has been performed to create novel biobased furan polyesters. These polyesters have potential applications in environmentally friendly materials due to their biobased nature (Jiang et al., 2014).
Ligand Synthesis for Metal Complexes : New phenol-based acyclic ligands with double sets of coordination sites have been synthesized starting from compounds related to this compound. These ligands have applications in creating complex metal-based structures for various chemical applications (Ghaffarinia & Golchoubian, 2005).
Synthesis of Unsubstituted Porphyrinogen : The compound 2,5-Bis(hydroxymethyl)pyrrole, which shares structural similarities with this compound, has been used in the synthesis of the simplest porphyrinogen and 21-oxaporphyrinogen. These compounds have significance in the study of organic and bioorganic chemistry (Taniguchi et al., 2001).
Coating for Nanoparticles : Inulin, a polysaccharide that includes this compound in its structure, has been used as a biocompatible coating for various nanoparticles. This application is significant for creating environmentally friendly components in enriched foods and other materials (Santillán-Urquiza et al., 2015).
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





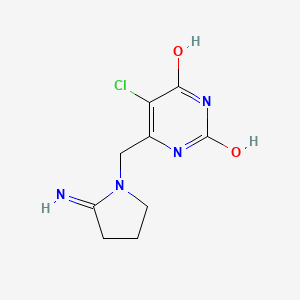

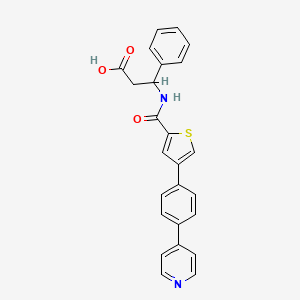

![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)
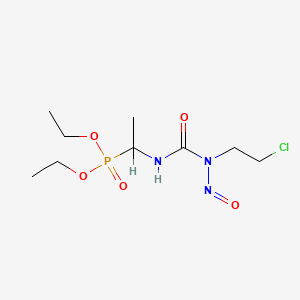
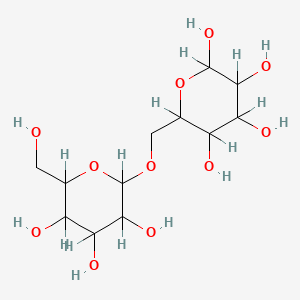
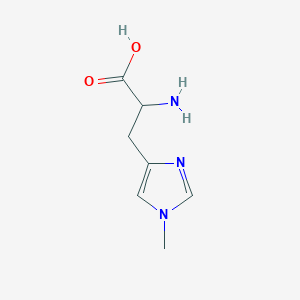
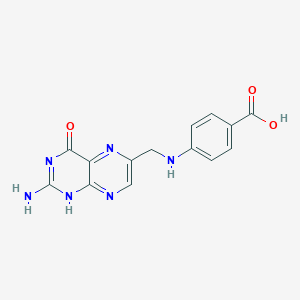
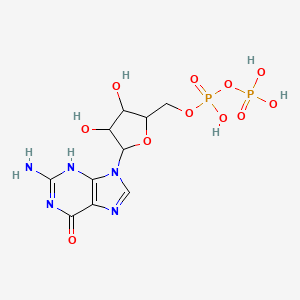
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
